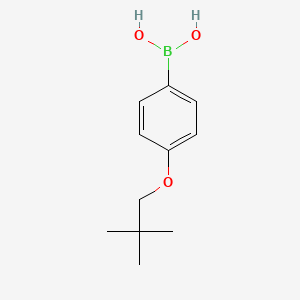

4-(Neopentyloxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Neopentyloxy)phenylboronic acid is a unique chemical compound with the empirical formula C11H17BO3 and a molecular weight of 208.06 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-(Neopentyloxy)phenylboronic acid is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital .Applications De Recherche Scientifique

Sensing Applications

4-(Neopentyloxy)phenylboronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for various sensing technologies.

Biological Labelling and Protein Manipulation

The boronic acid moiety of this compound allows for selective binding to diol-containing biomolecules, which is beneficial for biological labelling. It can be used to manipulate proteins and modify them for specific research purposes, such as tracking or identifying proteins within complex biological systems .

Therapeutic Development

Boronic acids, including 4-(Neopentyloxy)phenylboronic acid , have potential applications in therapeutic development. Their ability to form reversible covalent bonds with diols can be harnessed to create targeted drug delivery systems, particularly for the delivery of drugs to cells or tissues that express specific diol-containing biomarkers .

Separation Technologies

This compound can be utilized in separation technologies due to its selective binding properties. It can be incorporated into materials used for chromatography or electrophoresis, aiding in the separation of glycated molecules and other diol-containing compounds from complex mixtures .

Diagnostic Applications

In diagnostics, 4-(Neopentyloxy)phenylboronic acid can be used to develop materials that selectively bind to and detect diol-containing molecules. This is particularly useful in the detection of certain carbohydrates or glycoproteins that are biomarkers for various diseases .

Material Science

The compound finds applications in material science, particularly in the synthesis of phenylboronic acid-functionalized organic polymers. These polymers display high selectivity for cis-diol containing molecules, making them suitable for the enrichment of specific molecules in research and industrial processes .

Safety and Hazards

Mécanisme D'action

Target of Action

4-(Neopentyloxy)phenylboronic acid, like other boronic acids, has a unique ability to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . .

Mode of Action

Boronic acids, including phenylboronic acid, are known to interact with their targets through the formation of reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biochemical pathways .

Pharmacokinetics

The properties of boronic acids in general suggest that they may have good bioavailability due to their ability to form reversible covalent complexes with biological molecules .

Result of Action

Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biological structures and processes .

Action Environment

The action of 4-(Neopentyloxy)phenylboronic acid, like other boronic acids, is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between boronic acids and cis-diol-containing molecules are pH-dependent, suggesting that the action, efficacy, and stability of 4-(Neopentyloxy)phenylboronic acid may be influenced by the pH of its environment .

Propriétés

IUPAC Name |

[4-(2,2-dimethylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLAQNYVAYGYQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681723 |

Source

|

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938443-38-0 |

Source

|

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)

![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)